molecular formula C12H16N2S B2731204 N-butyl-6-methyl-1,3-benzothiazol-2-amine CAS No. 85063-64-5

N-butyl-6-methyl-1,3-benzothiazol-2-amine

Cat. No. B2731204
CAS RN: 85063-64-5
M. Wt: 220.33
InChI Key: DKINZMVTXHHYEB-UHFFFAOYSA-N
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Description

“N-butyl-6-methyl-1,3-benzothiazol-2-amine” is a derivative of benzothiazole, which is a type of heterocyclic compound . The molecular formula of “6-methyl-1,3-benzothiazol-2-amine” is C8H8N2S and the molecular weight is 164.231 g/mol .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . In one study, 2-Amino-6-methylbenzothiazole was used in the preparation of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides .


Molecular Structure Analysis

The molecular structure of “6-methyl-1,3-benzothiazol-2-amine” consists of a benzene ring fused to a thiazole ring . The benzothiazole ring system is found in various marine and terrestrial natural compounds .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . The chemical reactivity of benzothiazole derivatives is influenced by the substituents on the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary depending on the specific substituents on the thiazole ring . For example, the melting point, boiling point, and water solubility of benzothiazole can be influenced by these substituents .

Scientific Research Applications

Catalytic Reactions

One significant application of benzothiazole derivatives is in catalysis. For instance, Monguchi et al. (2009) demonstrated the direct amination of azoles via catalytic C-H, N-H coupling using a copper catalyst, highlighting the role of benzothiazole compounds in facilitating these reactions with high yields (Monguchi et al., 2009).

Antitumor Properties

Benzothiazole derivatives have been explored for their antitumor properties. Bradshaw et al. (2002) investigated amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, showing potent antitumor properties in vitro and in vivo (Bradshaw et al., 2002). Similarly, Hutchinson et al. (2002) synthesized water-soluble amino acid prodrugs of lipophilic antitumor benzothiazoles, addressing formulation and bioavailability issues related to their administration (Hutchinson et al., 2002).

Material Science and Organic Synthesis

Davoodnia et al. (2010) reported on the green, one-pot, solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles using a Brønsted acidic ionic liquid as a novel and reusable catalyst. This research underscores the utility of benzothiazole derivatives in the synthesis of complex organic molecules under environmentally friendly conditions (Davoodnia et al., 2010).

Fluorescent and Colorimetric Probes

The development of fluorescent and colorimetric probes is another application area. Diana et al. (2020) synthesized a highly water-soluble fluorescent and colorimetric pH probe based on the benzothiazole structure, demonstrating its potential for real-time pH sensing in biological systems (Diana et al., 2020).

Antimicrobial Activity

Amnerkar et al. (2015) synthesized and evaluated the antibacterial, antifungal, and anthelmintic activities of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases, showing that these compounds exhibited moderate to excellent antimicrobial activity against various pathogens (Amnerkar et al., 2015).

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can also vary depending on the specific substituents on the thiazole ring. Some benzothiazole derivatives have been found to cause skin irritation and eye irritation . In addition, chronic use of certain benzothiazole derivatives may cause gastrointestinal irritation, bleeding, and ulceration .

Future Directions

The synthesis of benzothiazole derivatives is a significant area of research due to their potent biological activities and pharmaceutical value . Future research may focus on developing new synthetic processes for benzothiazole derivatives, as well as exploring their potential applications in medicine and other fields .

properties

IUPAC Name

N-butyl-6-methyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-3-4-7-13-12-14-10-6-5-9(2)8-11(10)15-12/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKINZMVTXHHYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(S1)C=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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